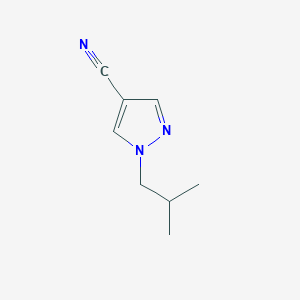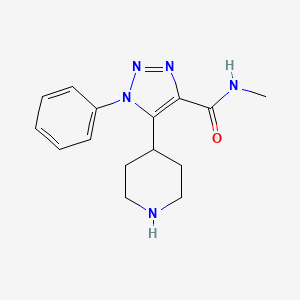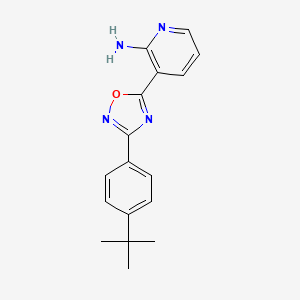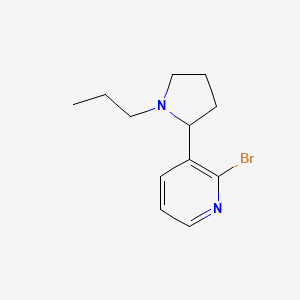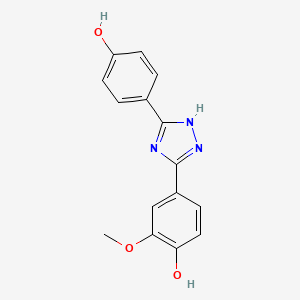
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a synthetic organic compound that features a triazole ring substituted with hydroxyphenyl and methoxyphenol groups
Métodos De Preparación
The synthesis of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Substitution Reactions: The hydroxyphenyl and methoxyphenol groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biological Studies: The compound is investigated for its antioxidant properties and its ability to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components .
Comparación Con Compuestos Similares
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can be compared with similar compounds such as:
4-Hydroxyphenylpyruvic Acid: This compound shares the hydroxyphenyl group but differs in its overall structure and biological activity.
3-((4-Hydroxyphenyl)amino)propanoic Acid: This compound has a similar hydroxyphenyl group but features an amino group instead of the triazole ring.
4-Hydroxyphenyl Sulfone: This compound contains a sulfone group and is used in different applications compared to the triazole derivative.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H13N3O3 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
4-[5-(4-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H13N3O3/c1-21-13-8-10(4-7-12(13)20)15-16-14(17-18-15)9-2-5-11(19)6-3-9/h2-8,19-20H,1H3,(H,16,17,18) |
Clave InChI |
ZMSYRKYDJMBKBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




